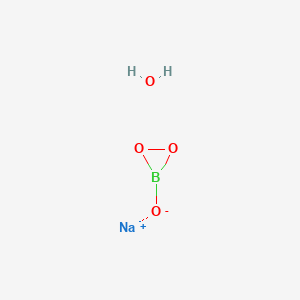![molecular formula C15H16ClN5O4 B13825547 Theophylline 7 acetate de nicotinol HCl [French] CAS No. 38953-18-3](/img/structure/B13825547.png)
Theophylline 7 acetate de nicotinol HCl [French]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline 7 acetate de nicotinol HCl is a compound derived from theophylline, a methylxanthine derivative. Theophylline is known for its use in managing symptoms of asthma, chronic obstructive pulmonary disease (COPD), and other lung conditions caused by reversible airflow obstruction . Theophylline 7 acetate de nicotinol HCl combines the properties of theophylline with additional functional groups, potentially enhancing its pharmacological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of theophylline 7 acetate de nicotinol HCl involves several steps. One common method starts with the reaction of dimethyl FAU with sodium hydroxide to form theophylline sodium salt. This is followed by the addition of sodium chloroacetate solution, maintaining the pH between 8 and 12 using sodium carbonate solution . The yield of this method is reported to be over 90%, with a product purity of 99.9% .
Industrial Production Methods
Industrial production of theophylline 7 acetate de nicotinol HCl typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and adjusting pH, temperature, and other parameters is common in industrial settings to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Theophylline 7 acetate de nicotinol HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to theophylline.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups, enhancing the compound’s pharmacological properties .
Aplicaciones Científicas De Investigación
Theophylline 7 acetate de nicotinol HCl has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating respiratory conditions, cardiovascular diseases, and other ailments.
Industry: Theophylline derivatives are used in the formulation of pharmaceuticals and other products
Mecanismo De Acción
Theophylline 7 acetate de nicotinol HCl exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle in the airways.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing airway responsiveness to various stimuli.
Histone Deacetylase Activation: It activates histone deacetylase, which may contribute to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A methylxanthine derivative used to treat asthma and COPD.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Theobromine: A methylxanthine found in chocolate, with mild stimulant effects.
Uniqueness
Theophylline 7 acetate de nicotinol HCl is unique due to its combination of theophylline with additional functional groups, potentially enhancing its pharmacological effects. This makes it a valuable compound for research and therapeutic applications, offering advantages over other methylxanthines in terms of potency and specificity .
Propiedades
Número CAS |
38953-18-3 |
|---|---|
Fórmula molecular |
C15H16ClN5O4 |
Peso molecular |
365.77 g/mol |
Nombre IUPAC |
pyridin-3-ylmethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate;hydrochloride |
InChI |
InChI=1S/C15H15N5O4.ClH/c1-18-13-12(14(22)19(2)15(18)23)20(9-17-13)7-11(21)24-8-10-4-3-5-16-6-10;/h3-6,9H,7-8H2,1-2H3;1H |
Clave InChI |
TWLYHAYCGQAQJW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)OCC3=CN=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


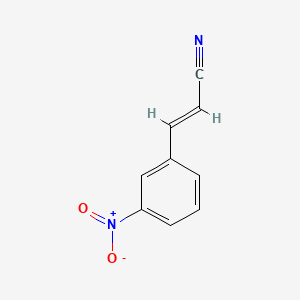
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)
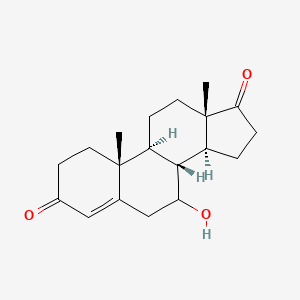


![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)
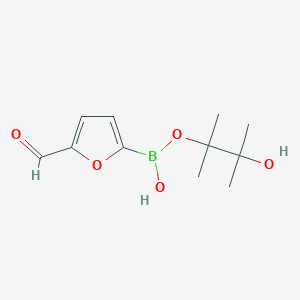

![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)
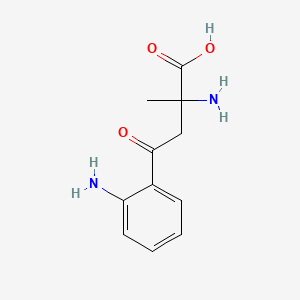
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)

